
Fotagliptin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fotagliptin is a novel dipeptidyl peptidase IV inhibitor under clinical development for the treatment of Type II diabetes mellitus.
Applications De Recherche Scientifique
Clinical Applications
1. Glycemic Control in Type 2 Diabetes Mellitus:
Fotagliptin is predominantly used to manage blood sugar levels in patients with T2DM. Clinical trials have demonstrated its efficacy in reducing glycated hemoglobin (HbA1c) levels when administered as monotherapy or in combination with other antidiabetic agents such as metformin.
2. Phase 3 Clinical Trials:
Recent phase 3 studies involving this compound benzoate tablets have shown significant reductions in HbA1c levels after 24 weeks of treatment. In one study, patients receiving this compound monotherapy exhibited a decrease in HbA1c comparable to those receiving metformin therapy, with both groups showing low incidences of hypoglycemia . The results confirmed that this compound is effective and well-tolerated among diverse patient populations.
Efficacy and Safety
Efficacy:
this compound has shown promising results in various studies:
- Monotherapy: In a study involving treatment-naive patients, this compound significantly reduced HbA1c levels compared to placebo over a 24-week period .
- Combination Therapy: When combined with metformin, this compound further enhanced glycemic control without increasing the risk of adverse effects .
Safety Profile:
The safety profile of this compound has been favorable:
- Adverse Events: The incidence of adverse events was similar to that of placebo groups, indicating a good safety margin. Notably, the risk of hypoglycemia was low across multiple studies .
- Pharmacokinetics: this compound is rapidly absorbed with peak plasma concentrations reached within 1.5 hours post-administration. The drug demonstrates stable plasma levels over time, supporting its once-daily dosing regimen .
Pharmacokinetics
The pharmacokinetic properties of this compound have been extensively studied:
- Absorption and Distribution: After oral administration, this compound achieves maximum concentration rapidly. Its pharmacokinetic profile suggests a linear relationship between dose and plasma concentration .
- Metabolism: Unlike many other DPP-4 inhibitors, this compound is not primarily metabolized by cytochrome P450 enzymes, which may reduce the potential for drug-drug interactions .
Summary of Key Findings
Study Type | Duration | Population | Efficacy Outcome | Safety Outcome |
---|---|---|---|---|
Phase 3 Trial | 24 weeks | T2DM Patients | Significant HbA1c reduction | Low incidence of adverse events |
Monotherapy Study | 14 days | Treatment-naive T2DM | Rapid glycemic control | Well tolerated |
Combination Study | 24 weeks | T2DM Patients | Enhanced control with metformin | Similar safety to placebo |
Propriétés
Numéro CAS |
312954-58-7 |
---|---|
Formule moléculaire |
C17H19FN6O |
Poids moléculaire |
342.3784 |
Nom IUPAC |
(R)-2-((3-(3-aminopiperidin-1-yl)-6-methyl-5-oxo-1,2,4-triazin-4(5H)-yl)methyl)-4-fluorobenzonitrile |
InChI |
InChI=1S/C17H19FN6O/c1-11-16(25)24(9-13-7-14(18)5-4-12(13)8-19)17(22-21-11)23-6-2-3-15(20)10-23/h4-5,7,15H,2-3,6,9-10,20H2,1H3/t15-/m1/s1 |
Clé InChI |
IXSWMXRAIPXMRH-OAHLLOKOSA-N |
SMILES |
N#CC1=CC=C(F)C=C1CN2C(N3C[C@H](N)CCC3)=NN=C(C)C2=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Fotagliptin. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.